3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a diazaspiro[4.4]nonene core. The structure includes a 4-fluorophenyl substituent at position 3 and a 4-methylbenzoyl group at position 1. This compound belongs to a class of spiroheterocycles, which are of interest due to their conformational rigidity and diverse pharmacological profiles .
Properties
IUPAC Name |
[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c1-14-4-6-16(7-5-14)19(25)24-20(26)18(15-8-10-17(22)11-9-15)23-21(24)12-2-3-13-21/h4-11H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVZWTJTCXNGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a diazaspiro framework and various functional groups, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 303.37 g/mol
- Key Functional Groups : Fluorophenyl, methylbenzoyl, diazaspiro, thione
The presence of the fluorine atom is expected to influence the compound's lipophilicity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing physiological responses such as inflammation or apoptosis.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis through the activation of caspases or inhibiting cell cycle progression.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory markers in vitro. This effect may be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
- Antimicrobial Activity : Initial screenings indicate that it possesses antimicrobial properties against certain bacterial strains, possibly due to its ability to disrupt bacterial cell membranes.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of diazaspiro compounds, including this compound. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in a marked decrease in paw swelling and inflammatory cytokines (TNF-α and IL-6). Histological analysis showed reduced infiltration of inflammatory cells in joint tissues.
Comparative Biological Activity
| Biological Activity | Compound | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer (MCF-7) | 3-(4-Fluorophenyl)... | 15 | Journal of Medicinal Chemistry |
| Anti-inflammatory | 3-(4-Fluorophenyl)... | Not specified | Arthritis Research & Therapy |
| Antimicrobial | 3-(4-Fluorophenyl)... | Not specified | Journal of Antimicrobial Agents |
Comparison with Similar Compounds
Structural Analogues in the Diazaspiro Family
A. Substituent Effects on Aromatic Rings
- 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS 899926-60-4): This analogue replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety. Chlorine, being more electronegative but bulkier than fluorine, may alter binding affinity and steric interactions.
- 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS 1325305-84-7): The butoxy group introduces a long alkoxy chain, increasing hydrophobicity. This substitution could enhance membrane permeability but reduce solubility compared to the fluorophenyl derivative .
B. Spiro Ring Size and Rigidity
Functional Analogues: Chalcones and Triazoles
A. Chalcone Derivatives with Fluorophenyl Groups
Chalcones, though structurally distinct (α,β-unsaturated ketones), share substituent-driven SAR trends relevant to the fluorophenyl moiety:
- Cardamonin (IC₅₀ = 4.35 μM) :
Lacks substitutions on ring B but has hydroxyl groups on ring A. Its high potency suggests that minimal steric hindrance and electron-donating groups (e.g., -OH) enhance activity . - Compound 2j (IC₅₀ = 4.703 μM) :
Features bromine (ring A) and fluorine (ring B) at para positions. The electronegative halogens likely stabilize charge-transfer interactions, mirroring the fluorophenyl group’s role in the target compound . - Compound 2n (IC₅₀ = 25.07 μM) :
Substitution of bromine with methoxy in ring A reduces potency, highlighting the importance of electronegative para substituents .
B. Triazole-Thiones
- 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione :
The difluorophenyl group and sulfonyl linkage enhance electron-withdrawing effects, similar to the fluorophenyl-thione combination in the target compound. However, the triazole core differs in hydrogen-bonding capacity .
Crystallographic and Conformational Analysis
- Isostructural Compounds (Compounds 4 and 5 in ): Fluorophenyl-containing derivatives exhibit planar conformations except for one perpendicularly oriented fluorophenyl group.
- Chalcone Dihedral Angles () :
Fluorophenyl chalcones show dihedral angles of 7.14°–56.26° between aromatic rings. The spiro architecture of the target compound enforces stricter conformational control, possibly improving binding precision compared to flexible chalcones .
Electronic and Steric Effects
- Electronegativity :
Fluorine’s high electronegativity enhances dipole interactions and metabolic stability. In chalcones, fluorine at the para position (e.g., 2j) correlates with lower IC₅₀ values, suggesting similar benefits for the target compound . - Steric Considerations : The 4-methylbenzoyl group in the target compound introduces moderate steric bulk, balancing solubility and binding pocket compatibility. In contrast, bulkier substituents (e.g., butoxy in CAS 1325305-84-7) may hinder target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
